molecular formula C8H5F4NO2 B1409210 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid CAS No. 1214362-15-8

5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid

Cat. No.: B1409210
CAS No.: 1214362-15-8
M. Wt: 223.12 g/mol
InChI Key: PALCKFSBAHBWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest in various fields due to their unique chemical and physical properties. The presence of fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making them valuable in pharmaceutical and agrochemical applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis of Agrochemicals

The trifluoromethylpyridine structural motif, including 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid, is integral to the development of agrochemicals such as fungicides, herbicides, and insecticides. For instance:

  • Picoxystrobin : A fungicide introduced in 2004 that utilizes trifluoromethylpyridine derivatives in its structure to enhance efficacy against fungal pathogens.
  • Bicyclopyrone : A herbicide launched in 2015, which also incorporates this structural motif to improve selectivity and reduce environmental impact.
  • Sulfoxaflor : An insecticide introduced in 2013 that benefits from the unique properties imparted by trifluoromethylpyridines .

The ability to synthesize these compounds efficiently has led to their increased use in agricultural applications, showcasing the importance of this compound as a key intermediate.

Pharmaceutical Applications

In pharmaceutical chemistry, this compound serves as a precursor for various bioactive molecules. Its derivatives have been explored for their potential as muscarinic acetylcholine receptor (mAChR) modulators. The following points highlight its significance:

  • Muscarinic Receptor Modulation : Research has identified analogues of this compound that exhibit selective agonistic activity towards mAChR subtypes. For example, certain derivatives demonstrated potent positive allosteric modulation of the M3 mAChR, which is crucial for mediating various physiological responses .
  • Structure–Activity Relationship Studies : Comprehensive studies have been conducted to understand how modifications to the pyridine structure affect biological activity. These studies have revealed that substituents like fluorine can enhance receptor selectivity and potency while minimizing adverse effects .

Case Studies and Experimental Findings

Several case studies illustrate the practical applications of this compound:

Table 1: Summary of Case Studies

StudyApplicationFindings
Agrochemical SynthesisEfficient synthesis pathways for trifluoromethylpyridines leading to effective fungicides and herbicides.
Pharmacological ResearchDiscovery of M3 mAChR positive allosteric modulators with favorable pharmacokinetics and selectivity profiles.
Synthetic MethodologyDevelopment of chlorotrimethylsilane-promoted methods for creating functionalized pyridines with enhanced yields.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of fluorine atoms and the pyridine ring enhances its stability and reactivity, making it valuable in various applications .

Biological Activity

5-Fluoro-6-(trifluoromethyl)pyridine-2-acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorine Substituents : The presence of fluorine atoms enhances lipophilicity and metabolic stability.
  • Pyridine Ring : A heterocyclic aromatic ring that contributes to the compound's reactivity and interaction with biological targets.
  • Acetic Acid Moiety : This functional group may influence solubility and interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. Once inside the cell, it may bind to specific enzymes or receptors, modulating their activity.

Biological Activities

  • Antimicrobial Activity :
    • Studies have indicated that pyridine derivatives often exhibit antimicrobial properties. The trifluoromethyl group has been shown to enhance the antibacterial efficacy of related compounds against several bacterial strains .
  • Anti-inflammatory Effects :
    • Compounds containing similar functional groups have demonstrated anti-inflammatory activities, making them potential candidates for treating inflammatory diseases .
  • Antiviral Properties :
    • Research indicates that fluorinated compounds can exhibit antiviral activities, particularly against viruses such as H5N1 and SARS-CoV-2 . The specific activity of this compound in this context warrants further investigation.

Table 1: Summary of Biological Activities

Activity TypeEvidence SourceObservations
AntimicrobialMDPI Study Enhanced activity against Gram-positive bacteria.
Anti-inflammatoryACS Publications Significant reduction in inflammatory markers in vitro.
AntiviralResearchGate Inhibition of viral replication in cell cultures.

Notable Research Findings

  • A study published in MDPI explored various trifluoromethylated compounds, revealing that those with similar structures exhibited enhanced potency against specific bacterial strains .
  • Another investigation highlighted the role of fluorinated compounds in modulating immune responses, suggesting a potential application in treating autoimmune disorders .

Properties

IUPAC Name

2-[5-fluoro-6-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c9-5-2-1-4(3-6(14)15)13-7(5)8(10,11)12/h1-2H,3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALCKFSBAHBWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1CC(=O)O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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